REACTION_CXSMILES
|
Br[C:2]1[CH2:3][CH:4]2[C:9](=[CH:10][CH:11]=1)[N:8](C(C(OCC)=O)=O)[CH:7]([CH:19]([C:21](OC)=O)C)[CH2:6][CH2:5]2.F[B-](F)(F)F.[O:30]=[N+]=O.[N+]([O-])([O-])=O.[NH4+].FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl.C(Cl)(Cl)Cl>[C:19]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=1)(=[O:30])[CH3:21] |f:1.2,3.4.5|
|
Name
|
6-bromo-N-ethoxalyl-2-(1-methoxycarbonylethyl)tetrahydroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1CC2CCC(N(C2=CC1)C(=O)C(=O)OCC)C(C)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Name
|
ammonium nitrate trifluoroacetic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |